Ethyl 7-amino-2-oxoheptanoate
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Overview
Description
Ethyl 7-amino-2-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and a keto group on a heptanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-oxoheptanoate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 7-chloro-2-oxoheptanoate, which can be synthesized through a Grignard reaction involving 1-bromo-5-chloropentane and magnesium, followed by condensation with diethyl oxalate . The resulting product undergoes further reactions to introduce the amino group, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 7-amino-2-oxoheptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
Ethyl 7-amino-2-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 7-chloro-2-oxoheptanoate: This compound has a chloro group instead of an amino group, leading to different reactivity and applications.
Ethyl 7-bromo-3-oxoheptanoate: The presence of a bromo group and a different position of the keto group results in distinct chemical properties and uses.
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 7-amino-2-oxoheptanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7,10H2,1H3 |
InChI Key |
IIBRFDBGSZQNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCN |
Origin of Product |
United States |
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